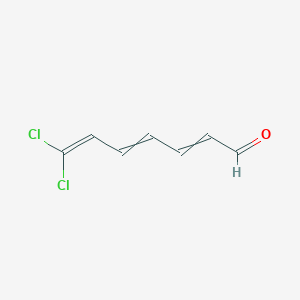
7,7-Dichlorohepta-2,4,6-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dichlorohepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a heptatrienal backbone with two chlorine atoms attached at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorohepta-2,4,6-trienal typically involves the chlorination of hepta-2,4,6-trienal. One common method includes the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dichlorohepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7,7-Dichlorohepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 7,7-Dichlorohepta-2,4,6-trienal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
Comparación Con Compuestos Similares
Hepta-2,4,6-trienal: Lacks the chlorine atoms, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Shares the dichloro substitution but has a different backbone structure, leading to distinct chemical properties.
Uniqueness: 7,7-Dichlorohepta-2,4,6-trienal is unique due to its combination of a conjugated trienal system with dichloro substitution, which imparts specific reactivity and potential for diverse applications in synthesis and material science .
Propiedades
Número CAS |
59740-53-3 |
|---|---|
Fórmula molecular |
C7H6Cl2O |
Peso molecular |
177.02 g/mol |
Nombre IUPAC |
7,7-dichlorohepta-2,4,6-trienal |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6-10/h1-6H |
Clave InChI |
ZYTIOBFHZGNWDV-UHFFFAOYSA-N |
SMILES canónico |
C(=CC=C(Cl)Cl)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















